Lipophilicity Advantage Over the 4-Positional Isomer Drives Differential Membrane Permeability
The target 2-isomer (1-Cyclopropylpiperidin-2-yl)methanamine exhibits an XLogP3 of 0.8, compared to 0.6 for the 4-positional isomer (1-Cyclopropylpiperidin-4-yl)methanamine — a Δ of +0.2 log units, representing an approximately 33% increase in computed lipophilicity when the aminomethyl group is placed adjacent to the ring nitrogen rather than at the distal 4-position [1]. This difference arises from the proximity of the polar amine to the N-cyclopropyl group, altering the electronic environment of the piperidine nitrogen and modulating the compound's overall partition coefficient.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | (1-Cyclopropylpiperidin-4-yl)methanamine (CAS 1354315-59-5): XLogP3 = 0.6 |
| Quantified Difference | Δ = +0.2 log units (~33% higher lipophilicity for the 2-isomer) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18–2025.09.15); identical algorithm applied to both compounds |
Why This Matters
A 0.2 log unit difference in XLogP3 can translate into measurable changes in passive membrane permeability, CNS penetration (if desired), and non-specific protein binding — making correct isomer selection critical for SAR reproducibility.
- [1] PubChem. Comparative XLogP3-AA values: CID 83694601 (2-isomer) = 0.8; CID 83680983 (4-isomer) = 0.6. Both computed by XLogP3 3.0. View Source
